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Mandipropamid was discovered as part of fungicide research efforts, where isocyanide-based

multicomponent reactions (Ugi- and Passerini-type) were used as valuable tools. These reactions enabled

the rapid exploration of novel fungicidal compound classes, specifically phenylglycinamides and

mandelamides [1].

The compound demonstrates excellent activity against economically significant phytopathogens such as

Phytophthora infestans (causing potato and tomato late blight) and Plasmopara viticola (causing grape

downy mildew) [1]. Its primary use remains as an agrochemical fungicide [2] [3].

Chemical Synthesis and Properties

The synthesis of mandipropamid and its derivatives is covered in patent literature. One process involves the

reaction of specific intermediates to produce the active compound [4] [5]. The following table summarizes

its key chemical and physical properties from the search results:

Property Description

IUPAC Name 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-

yn-1-yloxy)acetamide [6]

CAS Registry
Number

374726-62-2 [3]
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Property Description

Molecular
Formula

C₂₃H₂₂ClNO₄ [2] [3]

Molecular Weight 411.88 g/mol [2] [3]

Physical
Appearance

White to beige or light yellow powder [6] [2] [3]

Melting Point 96-97 °C [3]

Solubility Soluble in organic solvents like DMSO, acetone, and dichloromethane; low
solubility in water (4.2 mg/L at 25°C) [6] [3]

A Paradigm Shift: Mandipropamid as a Chemical
Inducer of Proximity (CIP)

A significant modern development is the repurposing of mandipropamid as a highly effective Chemical

Inducer of Proximity (CIP) for use in cell biology and synthetic biology [7]. This application leverages its

low toxicity, excellent cell permeability, and orthogonality in mammalian systems [7] [6].

Mechanism of Action as a CIP

The system requires a sixfold mutant of the plant hormone receptor pyrabactin resistance 1 (PYR1), known

as PYRMandi, and the receiver protein abscisic acid insensitive (ABI). Mandipropamid acts as a

monovalent "molecular ratchet" [8]:

The Mandi molecule binds to the PYRMandi receptor.

This binding induces a conformational change in PYRMandi.

The change creates a new binding surface, which recruits the ABI protein.
This results in the specific dimerization of PYRMandi and ABI, bringing any proteins fused to them into

close proximity [7].

This mechanism is illustrated in the following diagram:
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Quantitative Performance of the Mandi CIP System

Research has quantitatively compared the Mandi system to other established CIPs. The data below, derived

from cellular studies, shows that Mandi performs favorably, especially in terms of speed and efficiency [7].

CIP System
Working
Concentration

Translocation
Time (t₀.₇₅)

Interacting
Fraction

EC₅₀ (Gene
Expression)

Mandipropamid
(Mandi)

500 nM 10.1 ± 1.7 seconds 77 ± 12% 0.43 ± 0.17 µM

Rapamycin 500 nM 107.9 ± 16.4
seconds

71 ± 3% Not Provided

ABA-AM 5 µM 3.5 ± 0.1 minutes 41 ± 6% (at
500 nM)

30.8 ± 15.5 µM

GA3-AM 5 µM 2.4 ± 0.5 minutes Not Provided Not Provided

Key Experimental Workflow for CIP Application

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s643320?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8709788/
https://www.smolecule.com/products/s643320?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


A common method to validate and use the Mandi CIP system involves a protein translocation assay in live

cells [7]. The workflow can be summarized as follows:

Genetic Construction: Fuse the PYRMandi receptor domain to a specific cellular localization tag

(e.g., a mitochondrial outer membrane protein, TOMM20). Fuse the ABI receiver domain to a

fluorescent protein (e.g., eGFP).
Cell Culture & Transfection: Introduce these genetic constructs into mammalian cell lines (e.g.,

U2OS cells) via transient transfection.
Microscopy & Stimulation: Use live-cell imaging (e.g., confocal or epifluorescence microscopy) to

observe the cells. The ABI-eGFP signal will be diffuse in the cytosol at baseline.
Induction & Data Collection: Add mandipropamid to the culture medium. Upon addition, Mandi

rapidly enters the cells and induces dimerization, causing the cytosolic ABI-eGFP to relocate to the
mitochondria. This colocalization is measured quantitatively by analyzing fluorescence signals over

time.

This process is captured in the experimental workflow below:

1. Genetic Construction
(PYRMandi-Tag & ABI-FP)

2. Cell Transfection

3. Baseline Imaging

4. Mandipropamid Addition

5. Induced Translocation &
Quantitative Measurement

Click to download full resolution via product page
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Recent Advancements: Photocaged Mandipropamid

To achieve superior spatiotemporal control, a photocaged derivative of mandipropamid, called pMandi,

has been developed [8]. pMandi is inactive until irradiated with light (365/405 nm), which cleaves the

photocaging group and releases active Mandi. This allows researchers to induce protein proximity with

precise timing and in a defined subcellular area using light, even enabling reversible control over multiple

cycles [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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